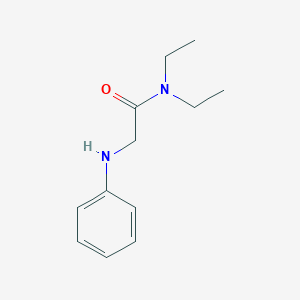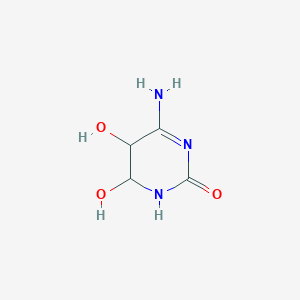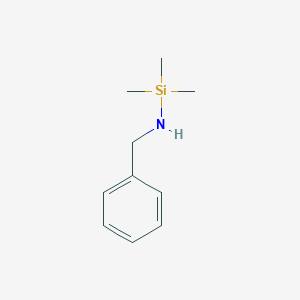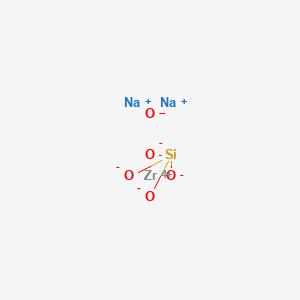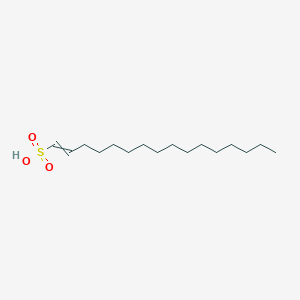
Hexadecenesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecenesulfonic acid, sodium salt, also known as sodium hexadecenesulfonate, is an anionic surfactant that is widely used in various industries such as detergents, cosmetics, and pharmaceuticals. It is a white or yellowish powder that is soluble in water and has excellent foaming and emulsifying properties.
Mecanismo De Acción
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt acts as a surfactant by reducing the surface tension of water. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil molecules. In biological systems, it can disrupt the structure of cell membranes and denature proteins by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells by disrupting their membrane structure and inhibiting their growth. It can also enhance the solubility and stability of proteins, which is useful in protein purification and crystallization. In addition, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt in lab experiments are its excellent foaming and emulsifying properties, its ability to enhance solubility and stability of proteins, and its antimicrobial properties. However, its limitations include its potential toxicity to cells and its potential interference with certain assays.
Direcciones Futuras
There are several future directions for the study of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. One direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Another direction is to develop new methods for protein purification and crystallization using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. Finally, more research is needed to understand the potential toxic effects of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt on cells and to develop safer alternatives.
Métodos De Síntesis
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt can be synthesized by reacting hexadecene with sulfur trioxide gas to form the corresponding sulfonic acid. The sulfonic acid is then neutralized with Hexadecenesulfonic acid, sodium salt hydroxide to form the Hexadecenesulfonic acid, sodium salt salt. The reaction is shown below:
Hexadecene + SO3 → Hexadecenesulfonic acid
Hexadecenesulfonic acid + NaOH → Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt + H2O
Aplicaciones Científicas De Investigación
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in various biochemical and physiological experiments, such as protein purification, DNA extraction, and cell culture. It is also used as a detergent in the cleaning and sterilization of laboratory equipment.
Propiedades
Número CAS |
11067-19-9 |
|---|---|
Nombre del producto |
Hexadecenesulfonic acid, sodium salt |
Fórmula molecular |
C16H31NaO3S |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
hexadec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h15-16H,2-14H2,1H3,(H,17,18,19) |
Clave InChI |
AQAZJLHZPATQOM-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Otros números CAS |
11067-19-9 4615-13-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



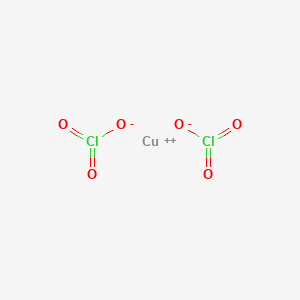

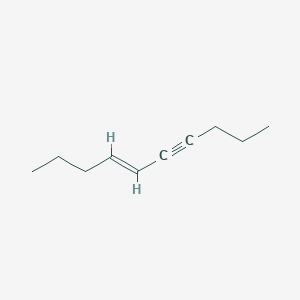



![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)


